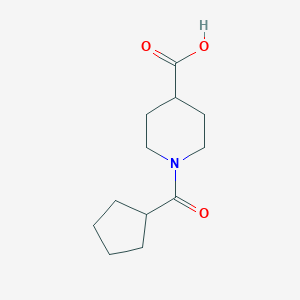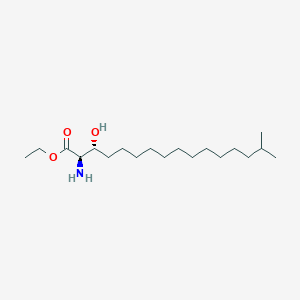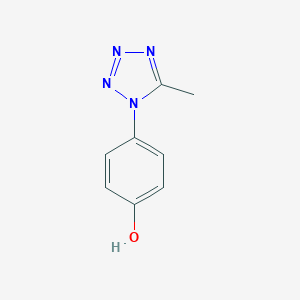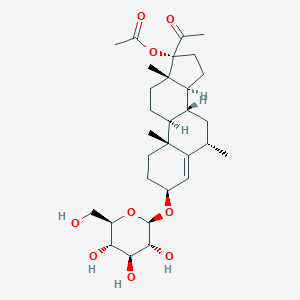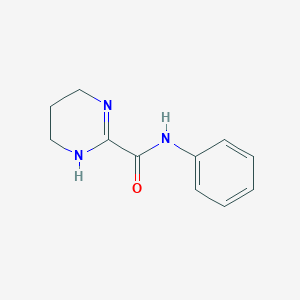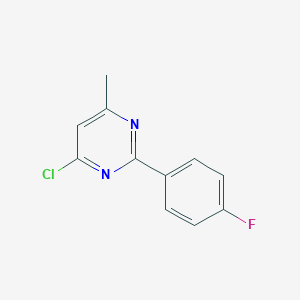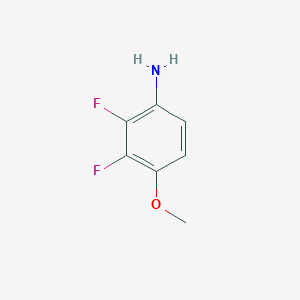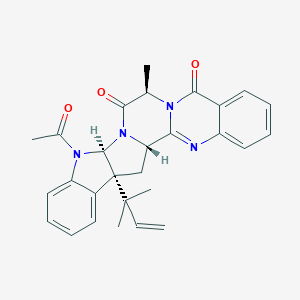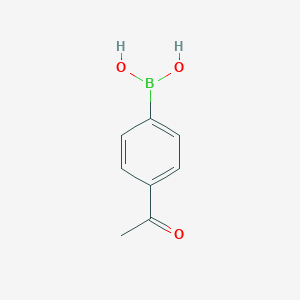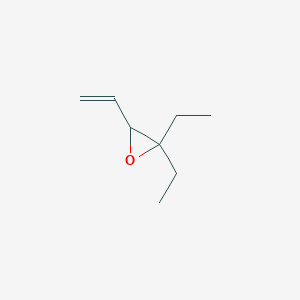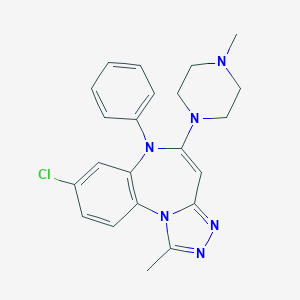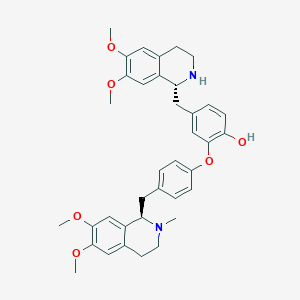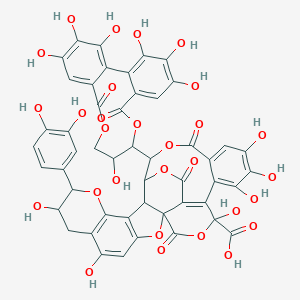
Camelliatannin G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Camelliatannin G is a type of polyphenolic compound that is found in Camellia sinensis, the plant species that is used to produce tea. It has been the subject of scientific research for its potential health benefits and its use in various fields.
Wissenschaftliche Forschungsanwendungen
Tannins and Their Complex Structures
- Camelliatannin G, along with other tannins like camelliatannins F and H, are complex tannins isolated from Camellia japonica. Their structures consist of an epicatechin unit and a C-glucosidic ellagitannin moiety (Han, Hatano, Yoshida, & Okuda, 1994).
Inhibition of Bone Resorption
- A notable application of camelliatannin G is its role as a bone resorption inhibitor. This property was identified in a study where camelliatannin D, a similar complex tannin, demonstrated the ability to inhibit calcium release from mouse calvaria (Hatano, Han, Taniguchi, Okuda, Kiso, Tanaka, & Yoshida, 1995).
Anti-Hyperuricemic Effects
- Camellia japonica, which contains camelliatannin G, has been studied for its anti-hyperuricemic effects. The leaf extract of this plant demonstrated significant antioxidant activities and inhibitory effects against xanthine oxidase, a key enzyme in hyperuricemia (Yoon et al., 2017).
HIV-1 Protease Inhibition
- Camelliatannin H, a compound closely related to camelliatannin G, has been identified for its potent inhibitory activity on HIV-1 protease, suggesting a potential application in the treatment of HIV (Park et al., 2002).
Availability in Tea and Health Benefits
- Gallotannin, a compound similar to camelliatannin G, is available in tea (Camellia sinensis) and has shown potential against multidrug-resistant bacteria and other diseases (Wei et al., 2019).
Applications of Camellia Oleifera
- Camellia oleifera, a species closely related to Camellia japonica, has diverse applications in medicine, health foods, and other industries. It shows promise in the treatment and prevention of diseases (Quan, Wang, Gao, & Li, 2022).
Antioxidant Properties
- The antioxidant properties of Camellia sinensis, related to camelliatannin G, have been extensively studied, indicating potential health benefits and therapeutic applications (Saeed et al., 2017).
Eigenschaften
CAS-Nummer |
154524-53-5 |
|---|---|
Produktname |
Camelliatannin G |
Molekularformel |
C49H34O29 |
Molekulargewicht |
1086.8 g/mol |
IUPAC-Name |
20-(3,4-dihydroxyphenyl)-14-(3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-4,7,8,9,21,24-hexahydroxy-2,12,29-trioxo-3,13,19,27,30-pentaoxaheptacyclo[13.12.3.01,16.05,28.06,11.017,26.018,23]triaconta-5(28),6,8,10,17(26),18(23),24-heptaene-4-carboxylic acid |
InChI |
InChI=1S/C49H34O29/c50-15-2-1-10(3-17(15)52)37-21(56)4-11-16(51)8-23-27(38(11)73-37)29-40-41(39-22(57)9-72-42(64)12-5-18(53)31(58)34(61)24(12)25-13(43(65)74-39)6-19(54)32(59)35(25)62)76-44(66)14-7-20(55)33(60)36(63)26(14)28-30(45(67)75-40)48(29,77-23)47(70)78-49(28,71)46(68)69/h1-3,5-8,21-22,29,37,39-41,50-63,71H,4,9H2,(H,68,69) |
InChI-Schlüssel |
MMIYRWRTSJNIBU-UHFFFAOYSA-N |
SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C5C(OC(=O)C6=CC(=C(C(=C6C7=C(C4(O3)C(=O)OC7(C(=O)O)O)C(=O)O5)O)O)O)C8C(COC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C=C1C(=O)O8)O)O)O)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
Kanonische SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C5C(OC(=O)C6=CC(=C(C(=C6C7=C(C4(O3)C(=O)OC7(C(=O)O)O)C(=O)O5)O)O)O)C8C(COC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C=C1C(=O)O8)O)O)O)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
Andere CAS-Nummern |
154524-53-5 |
Synonyme |
camelliatannin G |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[(E)-(2-methylpropylidene)amino]benzoate](/img/structure/B125184.png)
